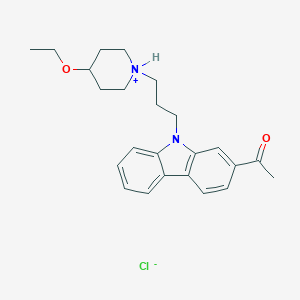

Cytochalasin Opho

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

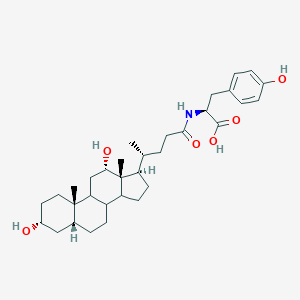

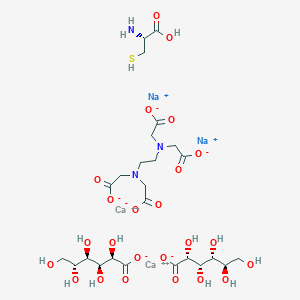

Cytochalasin Opho is a natural compound that is derived from fungi. It is a member of the cytochalasin family of compounds, which are known for their ability to disrupt the actin cytoskeleton in cells. Cytochalasin Opho has been the subject of scientific research in recent years due to its potential applications in various fields, including medicine and biotechnology.

Wissenschaftliche Forschungsanwendungen

Cell Movement and DNA Synthesis Studies

Cytochalasin B, a related compound to Cytochalasin Opho, has been utilized in studies examining cell movement and DNA synthesis. In a study conducted by Brownstein et al. (1975), it was found that Cytochalasin B at certain concentrations inhibits serum-stimulated movement within cell monolayers and migration into wounds, without significantly affecting DNA synthesis in 3T3 cells. This suggests that cell movement is not required for the initiation of DNA synthesis (Brownstein, Rozengurt, de Asúa, & Stoker, 1975).

Electrophysiological Effects on the Heart

Cytochalasin D, another analogue, has been used to study electrophysiological effects in the heart. Hayashi et al. (2003) explored its impact on action potential duration restitution and dynamics during ventricular fibrillation in isolated rabbit hearts. They noted that Cytochalasin D is an excitation-contraction uncoupler, often used in optical mapping studies (Hayashi, Miyauchi, Chou, Karagueuzian, Chen, & Lin, 2003).

Actin Polymerization Research

The effects of cytochalasins on actin polymerization are significant in biological research. Cooper (1987) highlighted that cytochalasins and phalloidins alter actin polymerization, and have been widely used to study the role of actin in biological processes. Cytochalasins resemble capping proteins that block an end of actin filaments, a fundamental aspect in understanding actin dynamics (Cooper, 1987).

Investigating Effects on Cellular Structures

Yahara et al. (1982) conducted a comprehensive study on the effects of different cytochalasins on cellular structures and events, correlating these effects with those on actin in vitro. They found strong correlations between the effects of cytochalasins on cellular and molecular levels, suggesting that most effects might be attributed to the interaction between the drug and actin (Yahara, Harada, Sekita, Yoshihira, & Natori, 1982).

Enhancing Chemotherapeutic Approaches

Trendowski (2015) discussed the potential of using cytochalasins to improve current chemotherapeutic approaches. Cytochalasins, as microfilament-directed agents, show anticancer activity and preferentially damage malignant cells, suggesting their utility in combination with other chemotherapeutic agents for enhanced efficacy (Trendowski, 2015).

Eigenschaften

CAS-Nummer |

108050-26-6 |

|---|---|

Produktname |

Cytochalasin Opho |

Molekularformel |

C30H42N4O6 |

Molekulargewicht |

451.6 g/mol |

IUPAC-Name |

(3E,9E)-16-benzyl-2,5,12-trihydroxy-5,7,13,14-tetramethyl-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-18-one |

InChI |

InChI=1S/C28H37NO4/c1-17-9-8-12-21-25(31)19(3)18(2)24-22(15-20-10-6-5-7-11-20)29-26(32)28(21,24)23(30)13-14-27(4,33)16-17/h5-8,10-14,17,21-25,30-31,33H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+ |

InChI-Schlüssel |

UMHVFKLUODBPSC-KRQHZRJMSA-N |

Isomerische SMILES |

CC1C/C=C/C2C(C(=C(C3C2(C(/C=C/C(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |

SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Kanonische SMILES |

CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)C)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3R,4R,5R,6R)-6-[[(7R,10R,12S,13R,17R)-17-[(2R,6R)-7-acetyloxy-6-methylheptan-2-yl]-3,12-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B216739.png)

![[(2R,3S,5R)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B216748.png)

![2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenol](/img/structure/B216751.png)

![(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxooct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid](/img/structure/B216755.png)

![Ethyl-[3-[4-[ethyl(dimethyl)azaniumyl]butyl-(2-hydroxyhexadecyl)-methylazaniumyl]propyl]-dimethylazanium;ethyl sulfate](/img/structure/B216764.png)

![(7,8,9,12,13,14,28,29,30,33,34,35-Dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl) 2-[[12-(11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl)-3,4,11,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-5-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B216782.png)